molecular formula C16H17N3O2 B2999400 N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 425626-74-0

N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Cat. No. B2999400
CAS RN: 425626-74-0
M. Wt: 283.331
InChI Key: UXCHVIRIBXFOPU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is located on the outer mitochondrial membrane. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases.

Mechanism of Action

N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide binds to TSPO on the outer mitochondrial membrane, which regulates the transport of cholesterol and other molecules into the mitochondria. TSPO has been implicated in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to modulate TSPO activity and regulate mitochondrial function, leading to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been shown to modulate TSPO activity and regulate mitochondrial function, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide in lab experiments include its selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential applications in imaging and therapy of various diseases. The limitations of using N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide in lab experiments include its relatively high cost, its potential toxicity, and the need for specialized equipment for PET imaging.

Future Directions

For research on N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide include further studies on its mechanism of action, its potential applications in imaging and therapy of various diseases, and its potential use as a biomarker for neuroinflammation and neurodegeneration. Other potential directions include the development of more selective TSPO ligands with improved pharmacokinetic properties and the investigation of the role of TSPO in cancer.

Synthesis Methods

N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide can be synthesized using a multi-step process starting from commercially available precursors. The first step involves the synthesis of 3,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminomethylpyridine to yield the intermediate product, which is further reacted with ethylenediamine to yield N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has been extensively studied for its potential applications in imaging and therapy of various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been used as a radiotracer in positron emission tomography (PET) imaging to visualize TSPO expression in vivo. N-(3,5-dimethylphenyl)-N'-(pyridin-3-ylmethyl)ethanediamide has also been shown to have anti-inflammatory and neuroprotective effects in various animal models of neuroinflammation and neurodegeneration.

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-6-12(2)8-14(7-11)19-16(21)15(20)18-10-13-4-3-5-17-9-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCHVIRIBXFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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